Welcome to the BenchChem Online Store!
molecular formula C10H12O B057664 4'-Ethylacetophenone CAS No. 937-30-4

4'-Ethylacetophenone

Cat. No. B057664
M. Wt: 148.2 g/mol
InChI Key: NODGRWCMFMEGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04499300

Procedure details

A 300 ml 3-neck flask equipped with a mechanical stirrer, condenser, dropping funnel, and Dean-Stark trap was charged with 66.9 grams (0.45 mol) 4-ethylacetophenone, 62.1 grams (0.71 mol) morpholine, and 22.8 grams (0.71 mol) sulfur. The contents were heated to 135°-140° C. under nitrogen, in some cases with removal of water. After 3 hours, the mixture was cooled to about 40° C. and about 120 grams of a 20% aqueous sodium hydroxide solution was added with stirring. This mixture was then heated to reflux and stirred for about 9 hours. After the reaction mixture was cooled some of the morpholine and water were distilled off at 90-100 Torr. To the residue at 60° C. was added slowly with stirring 50 ml of concentrated hydrochloric acid brought to boiling and the hot reaction mass was stirred for about 1 hour. The solid, which is a mixture mainly of the formed acid and sulfur, was collected after cooling by filtration and subsequently extracted with a 15% aqueous solution of sodium bicarbonate. The filtrate then was heated to boiling, decolorized with carbon, filtered, and the procedure repeated with the filtrate. The solid was washed with hot water, and the combined filtrates were acidified with concentrated hydrochloric acid to precipitate the free 4-ethylbenzeneacetic acid which was collected by filtration. Comparison of experiments performed with and without water removal during the morpholine-sulfur stage is shown in Table 2.
Quantity
66.9 g
Type
reactant
Reaction Step One
Quantity
62.1 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6](C(C)=O)=[CH:5][CH:4]=1.N1[CH2:17][CH2:16][O:15]CC1.[S].[OH-:19].[Na+]>O>[CH2:2]([C:3]1[CH:8]=[CH:7][C:6]([CH2:17][C:16]([OH:15])=[O:19])=[CH:5][CH:4]=1)[CH3:1] |f:3.4,^3:17|

Inputs

Step One
Name
Quantity
66.9 g
Type
reactant
Smiles
CCC1=CC=C(C=C1)C(=O)C
Name
Quantity
62.1 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
22.8 g
Type
reactant
Smiles
[S]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 300 ml 3-neck flask equipped with a mechanical stirrer, condenser
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred for about 9 hours
Duration
9 h
DISTILLATION
Type
DISTILLATION
Details
were distilled off at 90-100 Torr
ADDITION
Type
ADDITION
Details
To the residue at 60° C. was added slowly
STIRRING
Type
STIRRING
Details
with stirring 50 ml of concentrated hydrochloric acid
STIRRING
Type
STIRRING
Details
the hot reaction mass was stirred for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was collected
TEMPERATURE
Type
TEMPERATURE
Details
after cooling by filtration
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted with a 15% aqueous solution of sodium bicarbonate
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate then was heated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with hot water
CUSTOM
Type
CUSTOM
Details
to precipitate the free 4-ethylbenzeneacetic acid which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
without water removal during the morpholine-sulfur stage

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)C1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.